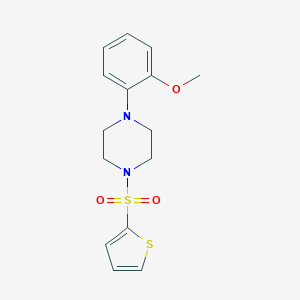![molecular formula C24H21N3O B299394 N-[4-(3-methyl-1H-pyrazol-1-yl)phenyl]-2,2-diphenylacetamide](/img/structure/B299394.png)
N-[4-(3-methyl-1H-pyrazol-1-yl)phenyl]-2,2-diphenylacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[4-(3-methyl-1H-pyrazol-1-yl)phenyl]-2,2-diphenylacetamide, also known as MPD, is a chemical compound that has been widely used in scientific research. MPD is a small molecule that belongs to the class of acetamide derivatives. It has been extensively studied for its pharmacological properties, including its mechanism of action and biochemical and physiological effects.
作用機序
The mechanism of action of N-[4-(3-methyl-1H-pyrazol-1-yl)phenyl]-2,2-diphenylacetamide is not fully understood, but it is believed to involve the inhibition of specific enzymes and signaling pathways. N-[4-(3-methyl-1H-pyrazol-1-yl)phenyl]-2,2-diphenylacetamide has been shown to inhibit the activity of the enzyme phosphodiesterase 10A (PDE10A), which is involved in the regulation of intracellular signaling pathways. N-[4-(3-methyl-1H-pyrazol-1-yl)phenyl]-2,2-diphenylacetamide has also been found to modulate the activity of the protein kinase C (PKC) signaling pathway, which is involved in the regulation of cell proliferation, differentiation, and survival.
Biochemical and Physiological Effects:
N-[4-(3-methyl-1H-pyrazol-1-yl)phenyl]-2,2-diphenylacetamide has been shown to have a range of biochemical and physiological effects. It has been found to induce apoptosis (programmed cell death) in cancer cells, inhibit angiogenesis (the formation of new blood vessels), and modulate the expression of specific genes involved in cellular processes. N-[4-(3-methyl-1H-pyrazol-1-yl)phenyl]-2,2-diphenylacetamide has also been found to increase the levels of specific neurotransmitters in the brain, including dopamine and norepinephrine, which are involved in the regulation of mood, cognition, and behavior.
実験室実験の利点と制限
N-[4-(3-methyl-1H-pyrazol-1-yl)phenyl]-2,2-diphenylacetamide has several advantages for lab experiments, including its high potency, low toxicity, and ease of synthesis. However, it also has some limitations, including its poor solubility in aqueous solutions and its limited stability under certain conditions. These limitations can be overcome by using appropriate solvents and storage conditions.
将来の方向性
There are several future directions for research on N-[4-(3-methyl-1H-pyrazol-1-yl)phenyl]-2,2-diphenylacetamide. One area of interest is the development of more potent and selective inhibitors of PDE10A, which could have therapeutic potential for the treatment of neurological disorders such as schizophrenia and Huntington's disease. Another area of interest is the investigation of the role of N-[4-(3-methyl-1H-pyrazol-1-yl)phenyl]-2,2-diphenylacetamide in the regulation of specific signaling pathways and cellular processes. Additionally, the use of N-[4-(3-methyl-1H-pyrazol-1-yl)phenyl]-2,2-diphenylacetamide as a tool compound for the study of specific proteins and pathways could lead to the identification of new drug targets and the development of novel therapeutics.
合成法
The synthesis of N-[4-(3-methyl-1H-pyrazol-1-yl)phenyl]-2,2-diphenylacetamide involves the reaction of 3-methyl-1H-pyrazole-5-carboxylic acid with 4-aminobenzophenone in the presence of a coupling agent such as N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide (EDC) and N-hydroxysuccinimide (NHS). The reaction proceeds under mild conditions, and the product is obtained in good yield after purification by column chromatography.
科学的研究の応用
N-[4-(3-methyl-1H-pyrazol-1-yl)phenyl]-2,2-diphenylacetamide has been used in various scientific research applications, including drug discovery, cancer research, and neuroscience. It has been shown to have potent antiproliferative activity against several cancer cell lines, including breast cancer, colon cancer, and lung cancer. N-[4-(3-methyl-1H-pyrazol-1-yl)phenyl]-2,2-diphenylacetamide has also been found to exhibit neuroprotective effects in animal models of Parkinson's disease and Alzheimer's disease. Furthermore, N-[4-(3-methyl-1H-pyrazol-1-yl)phenyl]-2,2-diphenylacetamide has been used as a tool compound to study the role of specific proteins and signaling pathways in cellular processes.
特性
製品名 |
N-[4-(3-methyl-1H-pyrazol-1-yl)phenyl]-2,2-diphenylacetamide |
|---|---|
分子式 |
C24H21N3O |
分子量 |
367.4 g/mol |
IUPAC名 |
N-[4-(3-methylpyrazol-1-yl)phenyl]-2,2-diphenylacetamide |
InChI |
InChI=1S/C24H21N3O/c1-18-16-17-27(26-18)22-14-12-21(13-15-22)25-24(28)23(19-8-4-2-5-9-19)20-10-6-3-7-11-20/h2-17,23H,1H3,(H,25,28) |
InChIキー |
MIJKZYVYXZXKLA-UHFFFAOYSA-N |
SMILES |
CC1=NN(C=C1)C2=CC=C(C=C2)NC(=O)C(C3=CC=CC=C3)C4=CC=CC=C4 |
正規SMILES |
CC1=NN(C=C1)C2=CC=C(C=C2)NC(=O)C(C3=CC=CC=C3)C4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(2-{2-[(6-bromo-1,3-benzodioxol-5-yl)methylene]hydrazino}-2-oxoethyl)-N-[4-chloro-3-(trifluoromethyl)phenyl]benzenesulfonamide](/img/structure/B299312.png)
![N-(3,4-dimethoxyphenyl)-4-methyl-N-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]benzenesulfonamide](/img/structure/B299313.png)
![2-[N-(benzenesulfonyl)-2-ethoxyanilino]-N-[(2-methoxyphenyl)methyl]acetamide](/img/structure/B299315.png)
![Ethyl 4-{[4-chloro(phenylsulfonyl)-3-(trifluoromethyl)anilino]acetyl}-1-piperazinecarboxylate](/img/structure/B299317.png)


![N-[2-(3-methoxyphenoxy)ethyl]urea](/img/structure/B299324.png)

![Methyl 1-({2-[(1-adamantylcarbonyl)amino]phenyl}sulfonyl)-2-pyrrolidinecarboxylate](/img/structure/B299328.png)
![1-[2-(Acetylamino)-4,5-dimethoxybenzyl]-6,7-dimethoxy-2-methylisoquinolinium](/img/structure/B299330.png)
![1-[(3,4-Dimethoxyphenyl)(hydroxy)methyl]-6,7-dimethoxy-2-methylisoquinolinium](/img/structure/B299331.png)
![2-({4-methyl-5-[(2-methylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide](/img/structure/B299332.png)
![1-(Methylsulfonyl)-4-[4-(1-naphthyl)-1,3-thiazol-2-yl]piperazine](/img/structure/B299340.png)
![N-(tert-butyl)-2-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]acetamide](/img/structure/B299344.png)